REACTION_CXSMILES
|
CO[C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH2:11][C:12]2[C:13]([CH2:18][CH2:19][CH2:20][CH3:21])=[N:14][O:15][C:16]=2[CH3:17])[CH:6]=1)=[O:4].[OH:22][CH2:23][C@H:24]([NH2:26])[CH3:25]>>[CH2:23]([CH2:24][NH2:26])[OH:22].[OH:22][CH2:23][C@H:24]([NH:26][C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH2:11][C:12]2[C:13]([CH2:18][CH2:19][CH2:20][CH3:21])=[N:14][O:15][C:16]=2[CH3:17])[CH:6]=1)=[O:4])[CH3:25]
|
Name
|
3-(3-butyl-5-methyl-isoxazol-4-ylmethoxy)-isoxazole-5-carboxylic acid methyl ester
|
Quantity
|
199 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=NO1)OCC=1C(=NOC1C)CCCC
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
OC[C@@H](C)N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(O)CN
|
Name
|
|
Type
|
product
|
Smiles
|
OC[C@@H](C)NC(=O)C1=CC(=NO1)OCC=1C(=NOC1C)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |